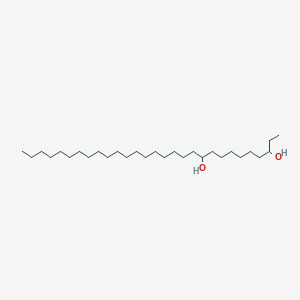

Nonacosane-3,10-diol

Description

Properties

CAS No. |

167769-12-2 |

|---|---|

Molecular Formula |

C29H60O2 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

nonacosane-3,10-diol |

InChI |

InChI=1S/C29H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(31)27-24-21-20-22-25-28(30)4-2/h28-31H,3-27H2,1-2H3 |

InChI Key |

AZCAOVQLYUGFIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCCCCC(CC)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Nonacosane 3,10 Diol

Distribution Patterns in Plant Epicuticular Waxes

The distribution of Nonacosane-3,10-diol in the epicuticular waxes of plants is specific and often part of a complex mixture of structurally related compounds.

This compound has been identified as a constituent of the epicuticular wax in several plant species.

Drimys winteri : The leaf wax of Drimys winteri contains this compound as a minor component of its complex alkanediol fraction. oup.com It is present on both the upper (adaxial) and lower (abaxial) surfaces of the leaves. oup.com

Nelumbo nucifera : The epicuticular wax of the sacred lotus (B1177795), Nelumbo nucifera, is known to be rich in nonacosanediols, which are principal components along with nonacosanol. researchgate.net this compound is among the specific isomers identified in its wax. researchgate.netresearchgate.net The high concentration of these diols is linked to the well-known superhydrophobic properties of the lotus leaf. beilstein-journals.org

Thalictrum flavum : The wax of Meadow Rue (Thalictrum flavum) has also been shown to contain this compound. researchgate.net

Taxus baccata L. Analysis of the epicuticular wax on the needles of the English Yew (Taxus baccata L.) has revealed a significant presence of alkanediols, particularly nonacosane-4,10-diol and nonacosane-5,10-diol. researchgate.net However, this compound has not been reported as a component in this species. researchgate.netupc.edu

This compound rarely occurs in isolation. It is typically found alongside a variety of its positional isomers and, to a lesser extent, homologous compounds with different chain lengths. In all identified instances, the C29 chain length strongly dominates the alkanediol fraction. oup.com

In Drimys winteri, the diol fraction is characterized by isomers where one hydroxyl group is consistently at the C-10 position, and the second is located at various positions between C-3 and C-15. oup.com this compound co-occurs with isomers such as nonacosane-4,10-diol, nonacosane-5,10-diol, nonacosane-6,10-diol, nonacosane-7,10-diol, nonacosane-10,13-diol, nonacosane-10,14-diol, and nonacosane-10,15-diol. oup.com A C27 homolog, heptacosane-4,10-diol, has also been identified in small amounts. oup.com

Similarly, the wax of Thalictrum flavum contains a mixture of nonacosanediol isomers, including this compound, nonacosane-4,10-diol, nonacosane-5,10-diol, nonacosane-7,10-diol, nonacosane-9,10-diol, and nonacosane-10,13-diol. researchgate.net This chemodiversity of isomers is a characteristic feature of plants that produce these types of wax components.

The distribution of this compound and its isomers can vary between the upper (adaxial) and lower (abaxial) surfaces of a leaf, contributing to different surface properties.

In Drimys winteri, a marked difference exists in the composition of alkanediols between the two leaf sides. oup.com Isomers like nonacosane-7,10-diol and nonacosane-10,13-diol are found mainly on the adaxial surface, while nonacosane-10,14-diol and nonacosane-10,15-diols are largely restricted to the abaxial side. oup.com In contrast, this compound, along with nonacosane-4,10-diol, nonacosane-5,10-diol, and nonacosane-6,10-diol, are present in similar proportions on both leaf surfaces. oup.com

Positional Isomerism and Homologous Series Co-occurrence

Quantitative Analysis of this compound Abundance in Biological Matrices

Quantitative studies have provided specific data on the relative abundance of this compound within the complex wax mixtures of certain plants. In Drimys winteri, it is a minor, yet consistently present, component of the total nonacosanediol fraction.

The table below shows the relative abundance of this compound and its co-occurring isomers in the diol fraction of Drimys winteri leaf wax.

| Nonacosanediol Isomer | Relative Abundance (Adaxial Surface) (%) | Relative Abundance (Abaxial Surface) (%) |

|---|---|---|

| This compound | 2.1 | 1.5 |

| Nonacosane-4,10-diol | 38 | 58 |

| Nonacosane-5,10-diol | 19 | 19 |

| Nonacosane-6,10-diol | 0.9 | 1.6 |

| Nonacosane-7,10-diol | 33 | 1.4 |

| Nonacosane-10,13-diol | 6.9 | 0.3 |

| Nonacosane-10,14-diol | - | 3.3 |

| Nonacosane-10,15-diol | - | 15 |

Data sourced from Reina-Pinto et al. (2024). oup.com

| Wax Component Class | Composition on Upper Leaf Surface (%) | Composition on Lower Leaf Surface (%) |

|---|---|---|

| Various Nonacosanediols | ~65 | ~15 |

| Nonacosan-10-ol (B1263646) | ~22 | ~53 |

| Alkanes | - | ~18 |

| Unidentified | ~13 | ~14 |

Data sourced from Ensikat et al. (2011). beilstein-journals.org

Relationship with Other Wax Components, Notably Nonacosan-10-ol

A strong chemical and functional relationship exists between this compound (and its isomers) and the secondary alcohol nonacosan-10-ol. These compounds are the primary constituents responsible for the formation of tubular wax crystals on the surfaces of many plants, including Drimys winteri, Nelumbo nucifera, and species within the Papaveraceae family. oup.combeilstein-journals.orgcdnsciencepub.com

Nonacosan-10-ol is often the most abundant single compound in waxes that feature these nanotubules. oup.comresearchgate.net The associated alkanediols, such as this compound, are typically found mixed into these crystals. oup.com It is widely suggested that the various nonacosanediol isomers are biosynthetically derived from nonacosan-10-ol through subsequent, regio-specific hydroxylation reactions. oup.com

The ratio of secondary alcohols to alkanediols in the wax mixture can influence the physical morphology of the wax crystals. oup.com For instance, differences in the length of wax tubules on the adaxial and abaxial surfaces of Taxus baccata have been correlated with different alcohol-to-diol ratios. oup.comresearchgate.net Similarly, the wax on the upper side of the Nelumbo nucifera leaf, which is rich in diols, forms very short and thin tubules, while the wax on the underside, rich in nonacosan-10-ol, forms longer and thicker tubules. beilstein-journals.org

Biosynthesis and Metabolic Pathways of Nonacosane 3,10 Diol

Proposed Enzymatic Mechanisms for Alkanediol Formation in Plants

The formation of alkanediols from long-chain alkanes is a process of oxygenation, adding hydroxyl functional groups to the hydrocarbon chain. This process is not random; rather, it is catalyzed by specific enzymes that dictate the precise location of these additions.

Cytochrome P450 monooxygenases (P450s) are a vast and versatile superfamily of enzymes in plants, responsible for a wide array of oxidative reactions, including the hydroxylation of secondary metabolites. researchgate.netnih.govencyclopedia.pubnih.gov These enzymes are critical in generating the chemical diversity of plant products by introducing functional groups to various molecular scaffolds. researchgate.netnih.gov The CYP-mediated activation of molecular oxygen allows for the transfer of a single oxygen atom to a substrate, converting a C-H bond into a C-OH group, thus forming an alcohol. encyclopedia.pubnih.gov

The formation of specific alkanediol isomers, such as nonacosane-3,10-diol, is attributed to the high regio-specificity of P450 enzymes. oup.comnih.gov Research on the leaf wax of Drimys winteri, which contains a variety of nonacosanediol isomers including the 3,10-diol, has led to the hypothesis that multiple, distinct P450 enzymes are involved. oup.comoup.com Each enzyme is proposed to have a unique specificity, catalyzing hydroxylation at a different carbon position on the same precursor molecule. oup.comresearchgate.net For instance, one P450 enzyme may be responsible for forming nonacosane-7,10- and -10,13-diols, while another, less specific P450, might produce the 3,10-, 4,10-, 5,10-, and 6,10-diols. oup.comoup.com This enzymatic specificity is the determining factor in the final structure of the diol.

The biosynthesis of alkanediols is believed to be a sequential process where alkanes are not di-hydroxylated in a single step. The prevailing hypothesis is that alkanes are first converted to secondary alcohols, which then serve as the direct substrates for a second hydroxylation event to yield alkanediols. oup.comoup.comoup.com This precursor-product relationship is supported by the common co-occurrence of secondary alcohols and alkanediols with shared structural features in plant waxes. oup.comresearchgate.net

In the case of C29 diols, nonacosane (B1205549) is first hydroxylated to form a nonacosanol isomer. For example, studies of Drimys winteri wax, which is rich in nonacosan-10-ol (B1263646) and its diol derivatives, strongly suggest that nonacosan-10-ol is the primary precursor for a subsequent hydroxylation. oup.comoup.com This intermediate is then hydroxylated a second time by a different P450 enzyme to produce various nonacosanediol isomers, including this compound. oup.comoup.comresearchgate.net The similarities in the chemical profiles of these co-occurring compounds provide strong circumstantial evidence for this stepwise pathway. oup.comoup.com

Role of Cytochrome P450 Monooxygenases in Regio-specific Hydroxylation

Intermediates and Precursor-Product Relationships within the Wax Biosynthesis Pathway

The synthesis of this compound is deeply integrated into the main cuticular wax production line, beginning with fatty acid synthesis and elongation.

The pathway initiates in the plastids with the de novo synthesis of C16 and C18 fatty acids. frontiersin.orgnih.gov These are transported to the endoplasmic reticulum (ER), where they are elongated by a fatty acid elongase (FAE) complex into very-long-chain fatty acids (VLCFAs). frontiersin.orgfrontiersin.org These VLCFAs, specifically a C30 acyl-CoA, are then channeled into the decarbonylation pathway. This branch of wax synthesis produces odd-chain-length alkanes through the sequential action of enzymes that reduce the acyl-CoA to an aldehyde, which is then decarbonylated to form an alkane. core.ac.ukoup.com This process yields nonacosane (C29), the direct hydrocarbon precursor for this compound. nih.gov

The subsequent proposed steps are:

First Hydroxylation: Nonacosane is hydroxylated by a mid-chain alkane hydroxylase, likely a P450 enzyme, to form a secondary alcohol. In species containing this compound, nonacosan-10-ol is a major secondary alcohol and the presumed intermediate. oup.comoup.com

Second Hydroxylation: The nonacosan-10-ol molecule serves as the substrate for another regio-specific P450 enzyme, which adds a second hydroxyl group at the C-3 position, resulting in the final product, this compound. oup.comoup.comresearchgate.net

The analysis of wax from Drimys winteri leaves revealed the presence of several nonacosanediol isomers alongside the dominant nonacosan-10-ol, supporting this precursor-product model. This compound was found to be a minor component on both the adaxial (upper) and abaxial (lower) leaf surfaces.

Table 1: Relative Composition of Nonacosanediol Isomers in Drimys winteri Leaf Wax

Data adapted from Buschhaus, C. & Jetter, R. (2020). oup.com The table shows the percentage of each isomer within the total C29 alkanediol fraction on both leaf surfaces.

| Isomer | Adaxial Surface (%) | Abaxial Surface (%) |

|---|---|---|

| This compound | 2.1 | 1.5 |

| Nonacosane-4,10-diol | 38 | 58 |

| Nonacosane-5,10-diol | 19 | 19 |

| Nonacosane-6,10-diol | 0.9 | 1.6 |

| Nonacosane-7,10-diol | 33 | 1.4 |

| Nonacosane-10,13-diol | 6.9 | 0.3 |

| Nonacosane-10,14-diol | - | 3.3 |

| Nonacosane-10,15-diol | - | 15 |

Molecular Genetic Approaches to Elucidating Biosynthetic Enzymes (e.g., MAH1-like enzymes)

Molecular genetics, particularly through the study of model organisms like Arabidopsis thaliana, has been instrumental in identifying the enzymes responsible for the later stages of wax biosynthesis. The key enzyme identified for alkane hydroxylation in Arabidopsis is MID-CHAIN ALKANE HYDROXYLASE 1 (MAH1). nih.govresearchgate.net

MAH1 encodes a cytochrome P450 enzyme (CYP96A15) that catalyzes the conversion of long-chain alkanes into secondary alcohols and ketones. nih.govnih.gov Evidence for its function comes from reverse genetics:

mah1 mutants: Arabidopsis plants with a non-functional MAH1 gene are deficient in or completely lack mid-chain secondary alcohols and ketones in their stem wax, with a corresponding increase in the amount of precursor alkanes. nih.govresearchgate.netresearchgate.net

MAH1 overexpression: When MAH1 is overexpressed, it leads to the ectopic accumulation of secondary alcohols and ketones in tissues like leaves, where they are normally found only in trace amounts. nih.govresearchgate.net

The Arabidopsis MAH1 enzyme primarily hydroxylates nonacosane at the C-15 and C-14 positions. nih.govresearchgate.net While this specific enzyme is not responsible for creating this compound, it provides a crucial molecular model for this type of reaction. It is hypothesized that other plant species, like Drimys winteri, possess a family of MAH1-like genes. oup.comoup.com These orthologous enzymes would perform the same fundamental biochemical function—alkane and secondary alcohol hydroxylation—but would have evolved different regio-specificities, enabling them to hydroxylate different carbon atoms (such as C-10 and C-3) to produce the diverse array of diols observed in nature. oup.comoup.com

Structural and Functional Roles in Biological Interfaces

Contribution to Epicuticular Wax Crystal Architecture and Morphology

The epicuticular wax of a plant is the outermost layer of the cuticle, composed of a complex mixture of lipids that often form intricate crystalline structures. Nonacosane-3,10-diol is a key component in the self-assembly of these structures, particularly in the formation of tubular aggregates.

Formation of Tubular Aggregates on Plant Surfaces

This compound, along with other similar long-chain secondary alkanediols, has the ability to crystallize into tubular shapes from organic solutions. researchgate.net These tubular aggregates are a common feature of the epicuticular wax on many plant species. oup.comresearchgate.net The specific structure of these tubules is crucial for the plant's surface properties. For instance, on the upper side of lotus (B1177795) leaves, a high density of very short and thin wax tubules contributes to their renowned superhydrophobicity. beilstein-journals.org The formation of these tubules is not solely dependent on this compound but is often a result of co-crystallization with other wax components, most notably nonacosan-10-ol (B1263646). researchgate.netrsc.org Research has shown that while nonacosan-10-ol is a major component of these tubules, the presence of diols, including this compound, is essential for their formation. researchgate.net In vitro experiments have demonstrated that chemically pure nonacosan-10-ol fails to form tubules, highlighting the critical role of diols in initiating or stabilizing the tubular crystal structure. researchgate.net

Mixed Crystal Formation with Nonacosan-10-ol and Other Wax Components

This compound rarely acts in isolation. It is typically found in a mixture with other epicuticular wax components, and its interactions with these molecules are fundamental to the final crystal morphology. The most significant interaction is with nonacosan-10-ol, a secondary alcohol that is also a major constituent of many plant waxes. oup.comnih.gov this compound and nonacosan-10-ol are known to co-crystallize, forming mixed crystals that manifest as the characteristic wax tubules observed on various plant surfaces. researchgate.netrsc.org

The composition of these mixed crystals can vary significantly between different plant species and even on different surfaces of the same leaf. For example, on the leaves of Drimys winteri, this compound is present on both the adaxial (upper) and abaxial (lower) surfaces in similar proportions, alongside other nonacosanediols and nonacosan-10-ol. oup.com The specific ratio of diols to nonacosan-10-ol can influence the morphology of the resulting wax crystals. beilstein-journals.org In addition to nonacosan-10-ol, this compound also co-crystallizes with other long-chain aliphatic compounds, such as fatty acids, aldehydes, primary alcohols, and alkanes, further contributing to the complexity and diversity of epicuticular wax structures. researchgate.net

Implications for Plant Cuticle Functionality

Influence on Surface Properties and Micro-morphology

The presence and arrangement of epicuticular wax crystals, including the tubular aggregates formed by this compound, are primary determinants of the plant surface's micro-morphology. oup.com This micro-morphology, in turn, dictates key surface properties such as wettability. The dense network of wax tubules creates a nano-roughness that can lead to superhydrophobicity, a condition where water droplets bead up and roll off easily, carrying away dust and pathogens. beilstein-journals.orgrsc.org This "Lotus-Effect" is a classic example of how the chemical composition of the wax, including the presence of nonacosanediols, translates into a functional surface property. beilstein-journals.org The specific shape and density of the wax tubules, influenced by the relative amounts of this compound and other components, can be precisely tuned to optimize water repellency. beilstein-journals.orgoup.com

Role in Plant Environmental Adaptation (e.g., water balance, light attenuation)

The plant cuticle is a critical barrier against uncontrolled water loss, a function that is significantly enhanced by the epicuticular wax layer. researchgate.netresearchgate.net The hydrophobic nature of the wax, due to compounds like this compound, minimizes water permeability, helping the plant maintain a favorable water balance, especially in arid conditions. researchgate.net The intricate structure of the wax crystals can also influence the plant's interaction with sunlight. The crystalline layer can scatter and reflect incoming solar radiation, which may help to reduce the leaf temperature and protect the underlying photosynthetic tissues from excessive light and UV radiation.

Involvement in Plant-Organismal Interactions (e.g., defense against herbivores and fungi)

The epicuticular wax layer serves as the first point of contact between a plant and other organisms, and its chemical and physical properties play a crucial role in mediating these interactions. The crystalline structure created by compounds like this compound can present a physical barrier to insects and fungal pathogens. oup.com The slippery, waxy surface can make it difficult for insects to walk on and for fungal spores to adhere and germinate. This contributes to the plant's defense against herbivores and pathogens. oup.com

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating and identifying Nonacosane-3,10-diol from complex wax mixtures. These techniques separate compounds based on their differential partitioning between a stationary and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound.

For alkanediols, including isomers of nonacosanediol, GC-MS is instrumental in determining the positions of the hydroxyl groups. oup.comresearchgate.net The analysis of trimethylsilyl (B98337) (TMS) ether derivatives of these diols is a common practice, as it increases their volatility and produces characteristic mass spectral fragments. oup.comresearchgate.net The fragmentation patterns of these derivatives allow for the precise localization of the hydroxyl groups along the carbon chain. oup.com For instance, in the analysis of cuticular waxes from Drimys winteri leaves, various nonacosanediol isomers, including this compound, were identified based on the mass spectra of their TMS-ethers. oup.com

The GC-MS analysis of a moderately polar thin-layer chromatography (TLC) fraction from the abaxial wax of D. winteri leaves, which was suspected to contain compounds with secondary functional groups, led to the identification of several alkanediols. oup.com The dominant diols were C29 isomers, all featuring one hydroxyl group at the C-10 position and the other at various positions from C-3 to C-15. oup.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Assessment

While GC-MS is excellent for identification, Gas Chromatography-Flame Ionization Detection (GC-FID) is often the preferred method for the quantitative analysis of organic compounds. In GC-FID, after separation in the gas chromatograph, the eluted compounds are burned in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of the compound present.

GC-FID is used to determine the relative and absolute quantities of various components in a mixture. For instance, in the analysis of plant leaf cuticular waxes, GC-FID is employed to quantify the amounts of different compound classes, including alkanediols. oup.com The quantification is typically achieved by comparing the peak areas of the analytes to that of a known amount of an internal standard. oup.com This method has been successfully used to determine the chain length distributions and the amounts of diol isomers in complex wax mixtures. oup.com However, in some cases, co-elution with other compounds can hinder accurate quantification by GC-FID, necessitating alternative quantification strategies. nih.gov

Thin Layer Chromatography (TLC) for Fractionation and Pre-purification

Thin Layer Chromatography (TLC) is a versatile and cost-effective technique used for the separation and preliminary identification of compounds. It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated on a flat carrier such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

In the analysis of long-chain diols, TLC on silica gel is a common first step for fractionation and pre-purification from complex lipid extracts. nih.gov It allows for the separation of different lipid classes based on their polarity. For example, in the study of Drimys winteri leaf waxes, a moderately polar TLC fraction with an Rf value of 0.25 was found to contain alkanediols. oup.com Similarly, a fraction with an Rf of 0.24 from the same plant's adaxial wax was also identified as containing a range of alkanediols. oup.com While TLC provides a good initial separation, it often has poor resolution for distinguishing between closely related isomers of long-chain alkane diols. nih.gov Therefore, it is typically used in conjunction with other, more powerful analytical techniques like GC-MS for detailed analysis. Diol-bonded layers can also be used in TLC, operating in either normal-phase or reversed-phase modes depending on the mobile phase. chromatographyonline.comchromatographyonline.com

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic and diffraction techniques provide detailed information about the molecular structure and physical properties of this compound and related compounds.

Mass Spectral Fragmentation Pattern Analysis for Hydroxyl Group Localization

As mentioned in the GC-MS section, the analysis of mass spectral fragmentation patterns is crucial for the structural elucidation of this compound, particularly for pinpointing the locations of the hydroxyl groups. When the trimethylsilyl (TMS) ethers of long-chain diols are analyzed by GC-MS, they undergo characteristic fragmentation upon electron ionization. oup.comresearchgate.net

The cleavage of the carbon-carbon bond between the two TMS-ether-bearing carbons, known as α-cleavage, results in the formation of diagnostic fragment ions. oup.com The masses of these fragments are indicative of the positions of the original hydroxyl groups. For example, in the analysis of cuticular waxes, the identification of secondary alcohols and alkanediols, including various isomers of nonacosanediol, was based on these characteristic mass spectral fragmentation patterns. oup.com The similarities in the fragmentation patterns among these mid-chain functionalized compounds suggest common biosynthetic origins. oup.com

The following table provides an example of the relative abundance of different nonacosanediol isomers found in the adaxial and abaxial waxes of D. winteri leaves, as determined by GC-MS analysis. oup.com

| Nonacosanediol Isomer | Adaxial Wax (%) | Abaxial Wax (%) |

| This compound | 2.1 | 1.5 |

| Nonacosane-4,10-diol | 38 | 58 |

| Nonacosane-5,10-diol | 19 | 19 |

| Nonacosane-6,10-diol | 0.9 | 1.6 |

| Nonacosane-7,10-diol | 33 | 1.4 |

| Nonacosane-10,13-diol | 6.9 | 0.3 |

| Nonacosane-10,14-diol | - | 3.3 |

| Nonacosane-10,15-diol | - | 15 |

X-ray Diffraction and Differential Scanning Calorimetry for Crystal Structure Studies of Related Waxes

X-ray Diffraction (XRD) is a technique that provides information about the arrangement of atoms within a crystal. When X-rays are directed at a crystalline material, they are diffracted in specific patterns that depend on the crystal lattice structure. aps.org For long-chain molecules like those found in waxes, XRD can reveal information about their packing and orientation. aps.org For instance, XRD analysis has been used to determine the degree of crystallinity in various plant and bee waxes, showing that beeswax has a high degree of crystallinity, while soft plant waxes are predominantly amorphous. inoe.ro

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netscribd.com DSC is used to determine the melting and crystallization points, as well as the enthalpy of these transitions. inoe.ro This information is useful for characterizing and identifying waxes and can also be used to assess their purity. inoe.roresearchgate.net For example, DSC studies on plant waxes have shown that different waxes have distinct melting profiles and enthalpies. inoe.ro The presence of multiple peaks in a DSC thermogram can indicate the presence of impurities or different crystalline forms within the wax. inoe.ro

The following table summarizes the thermal properties of some natural waxes obtained by DSC, which provides context for the types of analyses that could be applied to waxes containing this compound. inoe.ro

| Wax Type | Melting Enthalpy (J/g) |

| Prunus domestica Wax | 205.76 |

| Beeswax | 206.94 |

| Sunflower Wax | 24.14 |

Computational Approaches in the Study of this compound

Computational methodologies are increasingly pivotal in elucidating the complex behaviors and origins of specialized chemical compounds. For a molecule like this compound, computational approaches offer insights that are often difficult to obtain through experimental methods alone. These techniques allow for the simulation of molecular interactions at a nanoscale level and the modeling of complex biochemical pathways.

Molecular Dynamics Simulations for Nanoscale Interactions and Material Properties

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the structure, dynamics, and thermodynamics of molecules and their assemblies. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how this compound molecules interact with each other and with their environment over time, providing a detailed view of their nanoscale behavior and its influence on bulk material properties.

For long-chain diols like this compound, MD simulations are particularly useful for understanding the process of self-assembly. The interplay of hydrogen bonding between the hydroxyl groups and van der Waals interactions along the long alkyl chains dictates the formation of ordered structures such as fibrillar networks or lamellar phases. scielo.brnih.gov Simulations can reveal how the specific placement of the hydroxyl groups at the 3- and 10-positions influences the molecular packing and the resulting morphology of the self-assembled structures. researchgate.net For instance, studies on similar long-chain molecules show that chain length, flexibility, and the strength of intermolecular interactions are critical factors in the dynamics of order formation in self-assembled monolayers. aps.org

MD simulations can also predict various material properties. For example, by simulating the response of the system to changes in temperature, properties like melting point and glass transition temperature can be estimated. nih.govresearchgate.net Furthermore, these simulations can elucidate the behavior of this compound at interfaces, such as its interaction with water or its arrangement on a solid surface, which is crucial for understanding its role in applications like waterproofing in insect cuticles. acs.org Coarse-grained MD simulations, which simplify the atomic representation of molecules, can be employed to study larger systems and longer timescales, capturing phenomena like the formation of mesoscopic liquid crystalline phases. researchgate.net

A typical MD simulation setup for studying a long-chain diol system would involve defining the force field, which describes the potential energy of the system, and setting the simulation parameters such as temperature, pressure, and simulation time.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of Long-Chain Diols

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | GROMACS with united atom FF | Describes the interatomic potentials governing molecular interactions. nih.gov |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. acs.org |

| Temperature | 300 K | Simulates behavior at or near room temperature. acs.org |

| Time Step | 1.0 - 2.0 fs | The interval between successive calculations in the simulation. acs.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total duration of the simulated physical time. nih.gov |

| Boundary Conditions | Periodic | Creates a pseudo-infinite system to minimize edge effects. |

| Thermostat | Nosé–Hoover | Controls the temperature of the simulated system. acs.org |

This table is illustrative and specific parameters would be adapted based on the precise research question.

Potential Applications and Biotechnological Relevance

Development of Bio-based Materials

Research into plant-derived waxes has highlighted their potential as additives to biopolymers for creating advanced, eco-friendly materials. Studies involving nonacosane-5,10-diol, a close structural isomer of nonacosane-3,10-diol, in conjunction with nonacosane-10-ol, have demonstrated significant improvements in the properties of cellulose-based nanocomposites. These findings are foundational for understanding the potential role of this compound in similar applications.

Integration into Cellulose-Wax Nanocomposites for Packaging

Molecular dynamics simulations have been employed to study a cellulose-based nanocomposite, referred to as "adulose," which incorporates a mixture of plant-derived waxes: nonacosane-10-ol and nonacosane-5,10-diol. researchgate.netosti.govcapes.gov.br This composite material shows promise for use in food packaging due to its enhanced properties. The integration of these long-chain aliphatic compounds into the cellulose (B213188) matrix results in a completely biomaterial-based, sustainable packaging alternative. researchgate.net The wax components act as fillers within the cellulose structure, creating a material with desirable characteristics for preserving product freshness and extending shelf life. researchgate.netfrontiersin.org

Contribution to Enhanced Mechanical Strength and Modulus of Elasticity in Composites

The addition of plant-derived waxes, including nonacosane-5,10-diol, to cellulose results in a composite with superior mechanical properties compared to some conventional polymers. researchgate.netosti.govcapes.gov.br Although the waxes by themselves possess minimal mechanical strength, their incorporation as a filler in cellulose or polyethylene-based composites leads to enhanced performance. researchgate.netmdpi.com

Simulations of the "adulose" nanocomposite revealed a significant increase in mechanical strength and modulus of elasticity. researchgate.netcapes.gov.br The Young's modulus of this composite was calculated to be 4.2248 GPa, a value notably higher than that of polyethylene, making it a suitable candidate for packaging applications that require a degree of stiffness. researchgate.net

Below is a data table comparing the mechanical properties of the cellulose-wax composite ("adulose") to pure cellulose.

| Mechanical Property | Cellulose-Wax Composite ("Adulose") | Pure Cellulose |

| Young's Modulus (GPa) | 4.2248 | > "Adulose" |

| Ultimate Stress (GPa) | 0.2847 | 0.3503 |

| Ultimate Strain (%) | 16.5 | 10.5 |

| Yield Stress (GPa) | 0.1287 | 0.1500 |

| Yield Strain (%) | 5.0 | 4.0 |

| Data derived from molecular dynamics simulations. researchgate.net |

Modulation of Diffusion Characteristics within Composite Materials

A critical function of packaging material, especially for food, is to act as a barrier to gases like oxygen and nitrogen, and to moisture. The diffusion characteristics of the cellulose-wax nanocomposite have been studied to assess its barrier properties. researchgate.netosti.gov The transport properties, such as the diffusion coefficient of various small molecules, are crucial indicators of a packaging material's performance. osti.govcapes.gov.br

Molecular dynamics simulations estimated the diffusion coefficients for oxygen, nitrogen, and water within the "adulose" composite. researchgate.netosti.gov The analysis of these diffusion coefficients, in conjunction with the free volume within the composite, helps in understanding how the material can control the passage of these molecules. researchgate.net The interaction energies between the diffusing molecules and the cellulose-wax components are key to this modulation. osti.gov This control over diffusion is vital for applications aimed at preserving perishable goods. researchgate.net

| Diffusing Species | Diffusion Coefficient in "Adulose" (10⁻⁶ cm²/s) |

| Oxygen (O₂) | 3.16 |

| Nitrogen (N₂) | 2.54 |

| Water (H₂O) | 1.12 |

| Data derived from molecular dynamics simulations. researchgate.net |

Chemotaxonomic Significance of Alkanediol Profiles in Plant Systematics

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. researchgate.netresearchgate.net The profiles of compounds in plant cuticular wax, which include a complex mixture of long-chain aliphatic compounds, have proven to be valuable chemotaxonomic markers. researchgate.net While n-alkanes have been widely studied for this purpose, recent attention has turned to other components, including alkanediols. capes.gov.br

The distribution and composition of long-chain alkanes, alcohols, and diols can vary significantly between different plant species, and even between different parts of the same plant, providing a chemical fingerprint. osti.govmdpi.com For instance, studies have shown that the profiles of n-alkanes can help distinguish between major plant groups like grasses and trees, although this can be highly variable. capes.gov.br

While specific chemotaxonomic studies focusing on this compound are not widely documented, the analysis of related long-chain alkanediols has demonstrated taxonomic utility. A homologous series of C₂₆ to C₃₂ 1,3-alkanediols has been identified in Miocene-era fossil leaves, indicating their potential as stable biomarkers for classifying ancient plant species. researchgate.net Furthermore, various nonacosane (B1205549) diols, such as 5,10-nonacosanediol and 4,10-nonacosanediol, have been identified in the epicuticular wax of species like Juniperus communis, with their distribution being similar to that in other genera like Picea. upc.edu The presence and relative abundance of specific alkanediol isomers within a plant's wax profile can, therefore, serve as a significant character for taxonomic classification and phylogenetic analysis. researchgate.netresearchgate.net

Future Research Directions and Unanswered Questions

Detailed Characterization of Undiscovered Regio- and Stereospecific Hydroxylase Enzymes

The biosynthesis of specialized plant metabolites, including long-chain diols like Nonacosane-3,10-diol, is often catalyzed by a diverse group of enzymes known as cytochrome P450 monooxygenases (P450s). ku.dknih.govbeilstein-journals.org These enzymes are renowned for their ability to perform regio- and stereospecific hydroxylations on complex organic molecules. ku.dknih.govbeilstein-journals.org In plants, the P450 superfamily is one of the largest enzyme families and is crucial for the synthesis of bioactive molecules that defend the plant against various environmental stresses. ku.dknih.gov

The formation of this compound and its isomers is hypothesized to involve P450 enzymes with distinct regio-specificities. oup.comnih.gov For instance, in the plant Drimys winteri, it is suggested that nonacosan-10-ol (B1263646) serves as a precursor for various diols, including this compound. oup.comnih.gov This transformation would necessitate the action of a hydroxylase enzyme capable of introducing a hydroxyl group at the C-3 position of the nonacosane (B1205549) chain. The presence of multiple diol isomers, such as nonacosane-4,10-diol and nonacosane-5,10-diol, on both the adaxial and abaxial leaf surfaces of D. winteri further points to the existence of a suite of hydroxylases with varying specificities. oup.comnih.gov

The characterization of these undiscovered hydroxylases is a significant area of future research. Identifying and isolating these enzymes would allow for a detailed investigation of their substrate specificity, catalytic mechanisms, and the genetic basis of their regio- and stereoselectivity. Such studies are fundamental to understanding the intricate biochemical pathways that lead to the diversity of epicuticular wax components in plants.

Genetic Engineering Strategies for Modulating this compound Biosynthesis in Plants

The biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, which form the epicuticular wax, is a complex process involving multiple enzymatic steps. nih.govnih.gov The initial elongation of C16 and C18 fatty acids is carried out by the fatty acid elongase (FAE) complex. nih.gov Subsequently, two main pathways, the alcohol-forming and the alkane-forming pathways, convert these VLC-acyl-CoAs into a variety of aliphatic compounds. nih.gov

Genetic engineering offers a powerful tool to modulate the biosynthesis of specific wax components like this compound. By understanding the key enzymes involved, it is possible to upregulate or downregulate their expression to alter the composition of the plant cuticle. For example, the ECERIFERUM1 (CER1) gene in Arabidopsis is known to be a core element in VLC alkane biosynthesis. nih.gov Modifying the expression of such genes, or their homologs in other species, could influence the pool of precursors available for diol synthesis.

Future strategies could involve:

Overexpression or suppression of key hydroxylase genes: Once the specific P450s responsible for the C-3 and C-10 hydroxylations are identified, their genes can be targeted. Overexpression could lead to increased production of this compound, while suppression could reduce its synthesis.

Metabolic engineering of precursor pathways: Altering the expression of genes in the fatty acid elongation or alkane-forming pathways could shift the metabolic flux towards or away from the production of the C29 backbone required for this compound.

Introduction of novel enzymatic activities: It may be possible to introduce genes from other organisms that encode for enzymes with desired hydroxylating capabilities, thereby creating novel biosynthetic pathways for the production of specific long-chain diols.

These genetic engineering approaches not only hold promise for tailoring the chemical composition of plant surfaces for improved stress resistance but also for producing valuable bio-based chemicals.

Exploration of Novel Biological Roles and Signaling Functions in Plant Physiology

The epicuticular wax layer, composed of a complex mixture of lipids including long-chain diols, plays a critical role in protecting plants from both biotic and abiotic stresses. biofueljournal.com These waxes form a physical barrier that prevents water loss and protects against UV radiation and pathogen attack. biofueljournal.com While the general protective function of the cuticle is well-established, the specific roles of individual components like this compound are less understood.

Very-long-chain fatty acids and their derivatives are integral to membrane homeostasis and intercellular communication. nih.gov Long-chain alkanes, which are structurally related to this compound, have been implicated in plant defense signaling. frontiersin.org For instance, certain long-chain hydrocarbons can up-regulate pathogenesis-related genes in Arabidopsis, enhancing resistance to pathogens. frontiersin.org

Future research should focus on elucidating the specific biological roles of this compound. This could involve:

Analyzing mutants with altered diol concentrations: Studying plants with genetically modified levels of this compound can reveal its importance in drought tolerance, pathogen resistance, and other physiological processes.

Investigating its role in insect-plant interactions: Cuticular waxes can act as signals for insects. Nonacosane, the parent alkane of this compound, is a component of the pheromones of some insects. ebi.ac.ukwikipedia.org It is plausible that this compound could have a similar signaling function.

Exploring its involvement in membrane properties: Long-chain diols may influence the fluidity and permeability of plant cell membranes, contributing to their stability and function under stress conditions.

A deeper understanding of the biological functions of this compound will provide valuable insights into plant adaptation and could lead to new strategies for enhancing crop resilience.

Advanced Materials Science Applications of this compound in Bio-inspired Systems

The unique chemical structure of this compound, a long-chain aliphatic diol, makes it an interesting candidate for applications in materials science. Long-chain diols are used as monomers in the production of polyesters and polyurethanes. mdpi.com The presence of two hydroxyl groups allows for the formation of polymer chains, and the long hydrocarbon chain can impart hydrophobicity and flexibility to the resulting materials.

Recent research has explored the use of plant-derived waxes, including nonacosane-diols, as components in bio-based composite materials. mdpi.comresearchgate.net For example, a composite material named "adulose," consisting of cellulose (B213188) coated with nonacosane-10-ol and nonacosane-5,10-diol, has been shown to have enhanced mechanical properties and superhydrophobicity, making it a promising candidate for sustainable packaging materials. mdpi.comresearchgate.net Although this compound itself was not used in this specific study, the findings suggest that it could have similar or even superior properties when incorporated into such composites. mdpi.comresearchgate.net

Future research in this area could focus on:

Synthesis and characterization of polymers: Polymerizing this compound with various co-monomers to create novel bioplastics with tailored properties.

Development of hydrophobic coatings: Utilizing the waxy nature of this compound to create water-repellent surfaces for a variety of applications, from self-cleaning materials to moisture-resistant electronics.

Fabrication of bio-inspired nanocomposites: Incorporating this compound into matrices like cellulose or other biopolymers to create advanced materials with improved strength, flexibility, and barrier properties. mdpi.com

The exploration of this compound in materials science represents a promising avenue for the development of sustainable and high-performance materials derived from renewable resources.

Q & A

Q. What are the primary natural sources of Nonacosane-3,10-diol, and how can it be extracted for laboratory analysis?

this compound is primarily found in the epicuticular wax of Drimys winteri leaves, with higher concentrations on the adaxial (upper) surface compared to the abaxial (lower) surface . Extraction involves:

- Solvent-based isolation : Use chloroform or hexane to dissolve waxes from fresh leaf tissue.

- Thin-layer chromatography (TLC) : Separate alkanediols using silica gel plates with a polar solvent system (e.g., hexane:ethyl acetate, 8:2). This compound typically migrates to an Rf of ~0.24 in this system .

- Purification : Collect TLC bands and confirm purity via GC-MS.

Q. What chromatographic methods are effective in resolving this compound from structurally similar alkanediols?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient (50°C to 320°C at 5°C/min). This compound derivatives (e.g., trimethylsilyl ethers) elute later than shorter-chain diols and are identified via characteristic α-fragments (e.g., m/z 229 and 383) .

- Isomer differentiation : Optimize GC conditions to distinguish positional isomers (e.g., 3,10- vs. 4,10-diols) using retention indices and fragment ion ratios .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Mass spectrometry (MS) : Key fragments include [M-15]⁺ (loss of a methyl group) and hydroxyl-specific ions (m/z 73, 103, 129) .

- Nuclear Magnetic Resonance (NMR) : Assign hydroxyl positions via -NMR chemical shifts (e.g., C-3 and C-10 carbons deshielded to ~70–75 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported distributions of this compound isomers across leaf surfaces?

Discrepancies in isomer ratios (e.g., adaxial vs. abaxial surfaces) arise from:

- Sampling variability : Ensure uniform leaf age and environmental conditions during wax collection .

- Analytical sensitivity : Use high-resolution GC-MS with selective ion monitoring (SIM) to quantify trace isomers (e.g., 3,10-diol at ~1.5% in abaxial wax) .

- Statistical validation : Apply ANOVA or multivariate analysis to assess biological vs. technical variability .

Q. What experimental strategies elucidate the biosynthetic pathways of this compound in plants?

Hypothesized pathways involve:

- Ketol intermediates : Reduce 10-hydroxynonacosan-4-one (a ketol) with lithium aluminum hydride (LAH) to yield 4,10-diol, a dominant isomer. Track precursor-product relationships via isotopic labeling (e.g., -acetate) .

- Enzyme assays : Isolate elongases and hydroxylases from D. winteri microsomes to test substrate specificity for C29 chain formation .

Q. How does stereochemical configuration influence this compound’s role in plant defense mechanisms?

- Crystal structure analysis : Compare wax morphology (e.g., platelet vs. filamentous crystals) via scanning electron microscopy (SEM) to correlate diol stereochemistry with hydrophobicity .

- Bioassays : Test antifungal activity of synthetic diol enantiomers against plant pathogens (e.g., Botrytis cinerea) .

Q. What challenges arise in synthesizing this compound derivatives, and how can reductive techniques address them?

- Synthetic hurdles : Long alkyl chains (C29) complicate regioselective hydroxylation. Use Grignard reactions to build the carbon backbone, followed by Sharpless asymmetric dihydroxylation for stereocontrol .

- Derivatization : Convert diols to ketones via oxidation (e.g., pyridinium chlorochromate) for functional group compatibility in downstream applications .

Methodological Notes

- Data reproducibility : Always include internal standards (e.g., deuterated alkanes) during GC-MS to normalize retention time shifts .

- Safety protocols : While this compound itself is not classified as hazardous, follow general lab safety guidelines for handling organic solvents and LAH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.